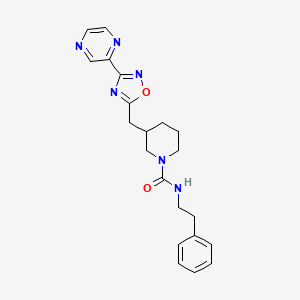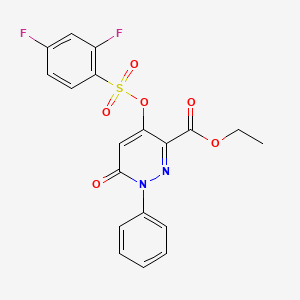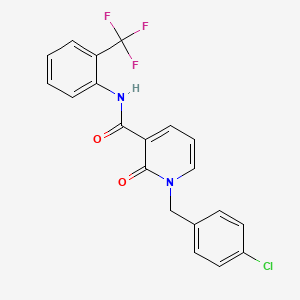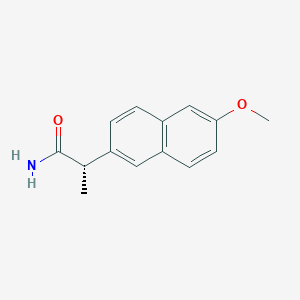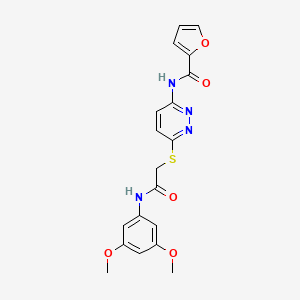
1-(5-Chloro-2-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Chloro-2-methylphenyl)propan-1-one” is a chemical compound with the CAS number 1193779-97-3 . It is also known as "3’-chloro-6’-methylpropiophenone" . The molecular formula of this compound is C10H11ClO .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-2-methylphenyl)propan-1-one” is 1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “1-(5-Chloro-2-methylphenyl)propan-1-one” is 182.65 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Urease Inhibition
Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibiting urease activity is crucial for managing conditions like urinary tract infections and kidney stones. Researchers have explored derivatives of 1-(5-Chloro-2-methylphenyl)propan-1-one as potential urease inhibitors . These compounds exhibit promising inhibitory effects, making them valuable candidates for drug development.
Agrochemicals
Indole derivatives, including 1-(5-Chloro-2-methylphenyl)propan-1-one, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding the broader context of indole derivatives sheds light on their potential applications in agriculture . Further research could explore their use as growth regulators, pesticides, or herbicides.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJBDJMIASDRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)
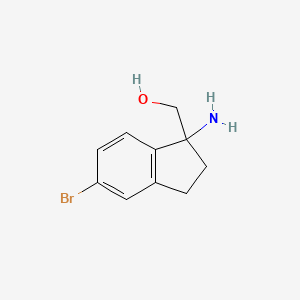
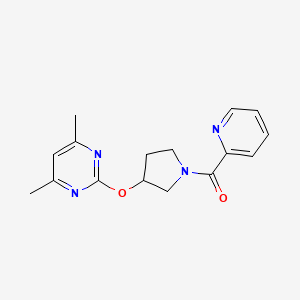
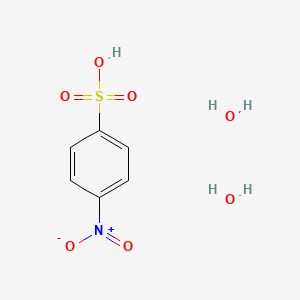
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
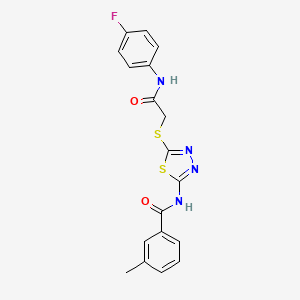
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
